(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine is a chemical compound with the IUPAC name (5,6,7,8-tetrahydronaphthalen-2-yl)(thiophen-2-yl)methanamine. It is classified as an organic compound and belongs to the family of amines. The compound has a molecular formula of and a molecular weight of 243.37 g/mol. It is identified by the CAS number 875163-67-0 and is noted for its potential applications in various scientific fields, particularly in medicinal chemistry and material science .
The synthesis of (4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the tetrahydronaphthalene moiety through nucleophilic substitution or coupling reactions.
The molecular structure of (4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine features a tetrahydronaphthalene unit attached to a thiophene ring through a methanamine linkage. The compound can be represented in SMILES notation as NC(C1=CC=CS1)C2=CC=C3CCCCC3=C2
.
(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine can undergo various chemical reactions typical for amines and aromatic compounds:
These reactions are often facilitated by specific catalysts or reagents that enhance reactivity while controlling selectivity to avoid unwanted side products.
The mechanism of action for (4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine largely depends on its interactions at the molecular level with biological targets:
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine has potential applications in:
This compound represents an intriguing area of study due to its complex structure and potential utility across multiple scientific domains. Further research into its properties and applications could yield significant advancements in both medicinal and material sciences.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7